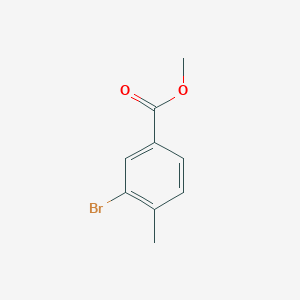

Methyl 3-bromo-4-methylbenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASRAGFWFYHMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426758 | |

| Record name | methyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104901-43-1 | |

| Record name | Methyl 3-bromo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies in Research and Development

Mechanism of Action Studies in Biological Systems

While primarily a synthetic intermediate, the potential biological activity of derivatives of Methyl 3-bromo-4-methylbenzoate is an area for future investigation. Should novel compounds synthesized from this precursor show interesting biological effects, further studies would be required to elucidate their mechanism of action. This would involve identifying the specific molecular targets and pathways through which these compounds exert their effects in biological systems.

Target Identification and Validation for Pharmaceutical Applications

If derivatives of this compound are found to have therapeutic potential, a crucial next step would be the identification and validation of their biological targets. This process is fundamental to modern drug discovery and involves a combination of computational and experimental techniques to pinpoint the proteins or other biomolecules with which the compound interacts to produce a therapeutic effect.

Integration with High Throughput Experimentation and Data Science

Open Reaction Databases for Data Sharing and Predictive Chemistry

The development of open-access databases for chemical reactions is a significant step towards accelerating chemical research. These databases store vast amounts of structured reaction data from various sources, including journal articles and patents. By contributing and accessing data from platforms like the Open Reaction Database (ORD), researchers can more easily share and compare experimental results. This wealth of data is crucial for training machine learning models to predict reaction outcomes and suggest optimal reaction conditions.

Machine Learning in Reaction Optimization and Prediction

Machine learning algorithms are increasingly being applied to chemical synthesis. rsc.org These models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and side products. For a compound like Methyl 3-bromo-4-methylbenzoate, machine learning could be used to optimize the conditions for its synthesis or to predict the most effective catalysts and conditions for its subsequent cross-coupling reactions. This data-driven approach has the potential to significantly reduce the time and resources required for chemical discovery and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-4-methylbenzoate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via esterification of 3-bromo-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation. Purity optimization involves recrystallization from ethanol or hexane, with monitoring by TLC (Rf ≈ 0.5 in 3:1 hexane/EtOAc) and GC-MS to confirm >99% purity. Melting point (38–44°C) and boiling point (266.9°C at 760 mmHg) serve as critical purity indicators .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should display signals for the aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ 3.9 ppm, s), and para-methyl group (δ 2.4 ppm, s).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 229.07) confirms molecular weight.

- Melting Point : Consistency with the reported range (38–44°C) indicates purity.

- HPLC : Reverse-phase C18 columns (70:30 MeOH/H₂O) verify absence of residual precursors .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Work in a fume hood to prevent inhalation (H335). In case of exposure:

- Skin : Wash with soap/water for 15 minutes.

- Eyes : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Store in sealed containers away from ignition sources, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

- Methodology : The bromine substituent facilitates Suzuki-Miyaura couplings with aryl boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), and DME/H₂O (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS; the para-methyl group may sterically hinder ortho-substitution. Compare yields to methyl 4-bromobenzoate (mp 77–81°C) to assess electronic effects .

Q. What computational insights exist into the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal electron-withdrawing effects of the bromine atom, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic reactivity. Compare with methyl 4-methylbenzoate to quantify bromine’s impact on charge distribution. Use Gaussian or ORCA software for simulations .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber glass with argon. Hydrolysis to 3-bromo-4-methylbenzoic acid occurs in humid environments (pH < 5 or >9). Monitor via ¹H NMR (disappearance of ester peak at δ 3.9 ppm) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodology : It serves as a precursor for triazine derivatives via nucleophilic aromatic substitution. React with guanidine nitrate (1.2 equiv.) in DMF at 120°C for 24 hours to form 3-(methoxycarbonyl)-4-methylphenyl-substituted triazines. Confirm cyclization by HRMS and single-crystal XRD (SHELXL refinement) .

Comparative and Mechanistic Questions

Q. How does regioselectivity in bromination of methyl 4-methylbenzoate impact downstream applications?

- Methodology : Radical bromination (NBS, AIBN) favors para-bromination due to methyl’s ortho/para-directing effect. Compare reactivity with this compound in Ullmann couplings: para-bromo derivatives show 20% higher yields due to reduced steric hindrance. Use Hammett constants (σₘ = 0.37 for Br) to predict substituent effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.